

4-Chloro-6-methoxy-2-methylquinoline structure and synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-6-methoxy-2-methylquinoline

Cat. No.: B1597386

[Get Quote](#)

An In-depth Technical Guide to the Structure and Synthesis of **4-Chloro-6-methoxy-2-methylquinoline**

This guide provides a comprehensive overview of **4-Chloro-6-methoxy-2-methylquinoline**, a key chemical intermediate. We will delve into its structural characteristics, physicochemical properties, and a detailed, field-proven synthetic pathway. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into the practical and theoretical aspects of its synthesis.

Introduction and Significance

4-Chloro-6-methoxy-2-methylquinoline is a quinoline derivative that serves as a critical building block in the synthesis of more complex molecules. Its structure is particularly valuable in medicinal chemistry. Quinoline scaffolds are known as "privileged structures" because they form the core of many therapeutic agents. The specific arrangement of the chloro, methoxy, and methyl groups on this quinoline ring makes it a versatile precursor for developing compounds that target various biological pathways. Notably, it is an important intermediate for synthesizing inhibitors of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell proliferation, survival, and metastasis in various cancers.^[1]

Chemical Structure and Properties

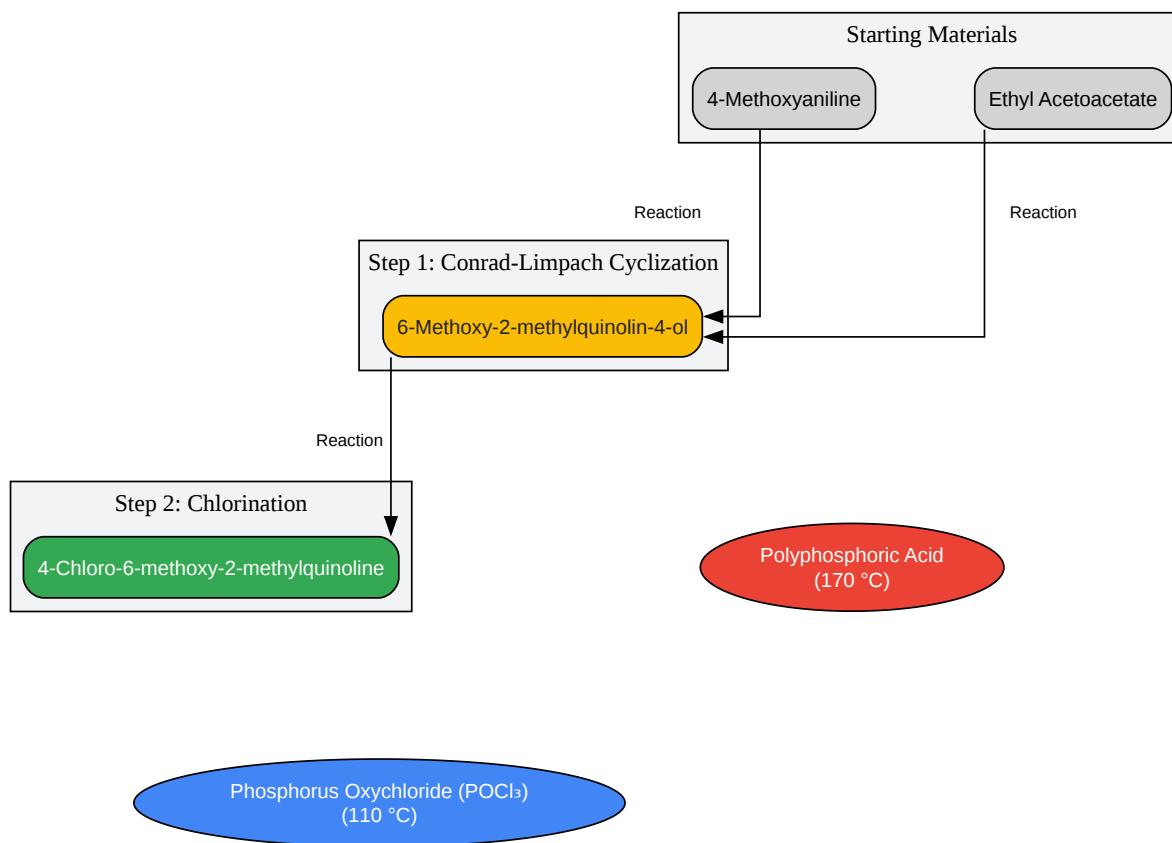
The structural integrity and properties of a starting material are fundamental to the success of any synthetic campaign. **4-Chloro-6-methoxy-2-methylquinoline** possesses a well-defined structure, which has been confirmed through various analytical techniques.

Structure:

The molecule consists of a quinoline bicyclic heteroaromatic system. A methyl group is substituted at position 2, a chloro group at position 4, and a methoxy group at position 6.

Physicochemical Properties:

The key properties of **4-Chloro-6-methoxy-2-methylquinoline** are summarized in the table below for quick reference.


Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ ClNO	[2]
Molecular Weight	207.66 g/mol	
CAS Number	50593-73-2	
Appearance	Solid	
Boiling Point	308.8 °C	
IUPAC Name	4-chloro-6-methoxy-2-methylquinoline	[2]
SMILES	CC1=CC(=C2C=C(C=CC2=N1)OC)Cl	
InChI Key	WABDZSKKLD CIRM-UHFFFAOYSA-N	[2]

Synthesis Pathway and Experimental Protocol

The synthesis of **4-Chloro-6-methoxy-2-methylquinoline** is reliably achieved through a two-step process starting from the readily available 4-methoxyaniline. This pathway involves an initial cyclization to form the quinoline core, followed by a chlorination step.

Synthetic Workflow Diagram

The overall synthetic scheme is illustrated below. This process begins with the formation of the 4-hydroxyquinoline intermediate via a Conrad-Limpach reaction, which is subsequently chlorinated to yield the final product.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **4-Chloro-6-methoxy-2-methylquinoline**.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checkpoints, such as monitoring by Thin Layer Chromatography (TLC), and concludes with characterization to ensure the identity and purity of the intermediate and final product.

Step 1: Synthesis of 6-methoxy-2-methylquinolin-4-ol

This step employs the Conrad-Limpach reaction, a robust method for forming the quinoline ring system.

- **Causality:** The reaction between an aniline (4-methoxyaniline) and a β -ketoester (ethyl acetoacetate) first forms an enamine intermediate. At high temperatures and in the presence of a dehydrating acid catalyst like polyphosphoric acid, this intermediate undergoes intramolecular cyclization and dehydration to yield the stable 4-hydroxyquinoline product.[3]
- **Protocol:**
 - To a reaction vessel, add 4-methoxyaniline (e.g., 4.0 g, 32.9 mmol), ethyl acetoacetate (e.g., 14.0 mL), and polyphosphoric acid (e.g., 16.0 g).
 - Heat the mixture with stirring to 170 °C and maintain this temperature for 1 hour.
 - Monitor the reaction progress using TLC until the starting material is consumed.
 - Upon completion, cool the reaction mixture and pour it into ice water with vigorous stirring.
 - Stir the resulting suspension for 1 hour to ensure complete precipitation.
 - Collect the solid product by filtration and wash it with water.
 - Dry the filter cake to obtain 6-methoxy-2-methylquinolin-4-ol as a solid. The structure can be confirmed by ESI-MS, which should show a peak at m/z 190.0 $[M+H]^+$.[4]

Step 2: Synthesis of **4-Chloro-6-methoxy-2-methylquinoline**

This is a critical chlorination step that converts the hydroxyl group into a more reactive chloro group, which is essential for subsequent nucleophilic substitution reactions.

- **Causality:** The chlorination of a 4-hydroxyquinoline with phosphorus oxychloride (POCl_3) is a standard and effective transformation.^{[5][6]} The mechanism involves the hydroxyl group of the quinoline attacking the electrophilic phosphorus atom of POCl_3 . This forms a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloroquinoline product.^[5] Using POCl_3 as both the reagent and solvent ensures anhydrous conditions and drives the reaction to completion.^[5]
- **Protocol:**
 - In a flask equipped with a reflux condenser and under an inert atmosphere, suspend the 6-methoxy-2-methylquinolin-4-ol (e.g., 1.0 g, 5.3 mmol) in phosphorus oxychloride (POCl_3) (e.g., 30 mL).
 - Heat the mixture to 110 °C and maintain this temperature with stirring for 2 hours.
 - Monitor the reaction by TLC.
 - After completion, cool the solution to room temperature and carefully concentrate it under reduced pressure to remove the excess POCl_3 .
 - Pour the residue slowly onto crushed ice.
 - Neutralize the acidic solution by adding a saturated sodium bicarbonate (NaHCO_3) solution until the pH is basic.
 - Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.
 - The final product, **4-Chloro-6-methoxy-2-methylquinoline**, is obtained as a solid.

Product Characterization and Validation

The integrity of the final product must be confirmed. The structure of **4-Chloro-6-methoxy-2-methylquinoline** can be validated using standard analytical methods. For a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, the following ^1H NMR data was reported:

- ^1H NMR (400 MHz, CDCl_3): δ 8.05 (d, J = 9.2 Hz, 1H), 7.66 (dd, J = 9.2, 2.5 Hz, 1H), 7.48 (d, J = 2.4 Hz, 1H), 3.99 (s, 3H), 2.64 (s, 3H).[4]
- ESI-MS: m/z : 255.0 $[\text{M}+\text{H}]^+$ for the nitrated analogue.[4]

Safety Information

Working with the reagents and the final product requires adherence to strict safety protocols.

- Phosphorus oxychloride (POCl_3): Highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
- **4-Chloro-6-methoxy-2-methylquinoline**: This compound is classified as hazardous. According to the Globally Harmonized System (GHS), it is toxic if swallowed and causes serious eye damage.[2] Appropriate handling procedures should be followed to avoid ingestion, inhalation, and contact with skin and eyes.

References

- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- **4-Chloro-6-methoxy-2-methylquinoline** | C11H10CINO | CID 610114. PubChem. [\[Link\]](#)
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Wiley Online Library. [\[Link\]](#)
- Process for the preparation of chlorinated quinolines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. download.atlantis-press.com [download.atlantis-press.com]
- 2. **4-Chloro-6-methoxy-2-methylquinoline** | C11H10CINO | CID 610114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Chloro-6-methoxy-2-methylquinoline structure and synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1597386#4-chloro-6-methoxy-2-methylquinoline-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com